1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone

CAS No.: 750611-31-5

Cat. No.: VC2331733

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 750611-31-5 |

|---|---|

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloroethanone |

| Standard InChI | InChI=1S/C10H12ClNO2/c1-5-9(7(3)13)6(2)12-10(5)8(14)4-11/h12H,4H2,1-3H3 |

| Standard InChI Key | FAWXPXHWQQPVFU-UHFFFAOYSA-N |

| SMILES | CC1=C(NC(=C1C(=O)C)C)C(=O)CCl |

| Canonical SMILES | CC1=C(NC(=C1C(=O)C)C)C(=O)CCl |

Introduction

Chemical Structure and Properties

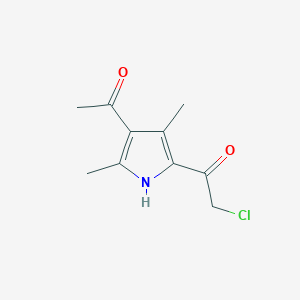

1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone (CAS No. 750611-31-5) is characterized by a pyrrole core with multiple functional groups. The compound possesses a molecular formula of C10H12ClNO2 and a molecular weight of 213.66 g/mol . Its structure contains a pyrrole ring with methyl substituents at positions 3 and 5, an acetyl group at position 4, and a 2-chloroethanone moiety at position 2.

Structural Identifiers

The compound can be identified through various chemical notation systems as detailed in Table 1.

Table 1: Chemical Identifiers of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone

| Identifier Type | Value |

|---|---|

| CAS Number | 750611-31-5 |

| IUPAC Name | 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloroethanone |

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 g/mol |

| InChI | InChI=1S/C10H12ClNO2/c1-5-9(7(3)13)6(2)12-10(5)8(14)4-11/h12H,4H2,1-3H3 |

| InChIKey | FAWXPXHWQQPVFU-UHFFFAOYSA-N |

| SMILES | CC1=C(NC(=C1C(=O)C)C)C(=O)CCl |

Synthesis and Preparation Methods

The synthesis of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone typically follows multi-step organic synthesis routes. Based on the available literature, several approaches can be employed to synthesize this compound.

General Synthetic Route

One potential synthetic pathway involves the functionalization of a pre-formed pyrrole nucleus. A general synthetic route may involve the following steps:

-

Formation of the 3,5-dimethyl-1H-pyrrole core structure

-

Introduction of the acetyl group at position 4

-

Installation of the 2-chloroethanone moiety at position 2

Specific Synthesis Methodologies

A key method for introducing the 2-chloroethanone group to pyrrole derivatives involves the reaction of chloroacetonitrile with the appropriate pyrrole substrate. For instance, in related syntheses, researchers have reported the treatment of pyrrole derivatives with chloroacetonitrile in diethyl ether under controlled temperature conditions (5-10°C) followed by hydrolysis to obtain the corresponding 2-chloroethanone derivative .

The process can be represented by the following general reaction scheme:

-

Formation of ethanone intermediate by reaction with chloroacetonitrile

-

Hydrolysis to form the final 2-chloroethanone product

The experimental procedure reported for similar compounds involves:

"A suspension of the pyrrole derivative and chloroacetonitrile in diethyl ether is stirred for 2 hours at 5-10°C, followed by standing at room temperature for 12 hours. The precipitated solid is collected by filtration, washed with diethyl ether, and dried in air."

Chemical Reactivity

The multiple functional groups present in 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone make it a versatile synthetic intermediate with diverse reactivity patterns.

Reactivity of the 2-Chloroethanone Group

The 2-chloroethanone moiety serves as an excellent point for further functionalization through nucleophilic substitution reactions. The chlorine atom can be readily displaced by various nucleophiles including:

-

Nitrogen nucleophiles (amines, azides) to form amino or azido derivatives

-

Oxygen nucleophiles (alcohols, phenols) to form ether linkages

-

Sulfur nucleophiles (thiols) to form thioether derivatives

Such transformations are typically performed under basic conditions, as demonstrated in the synthesis of similar compounds:

"An appropriate nucleophile and appropriate base (such as triethylamine or potassium carbonate) are added to a solution of the 2-chloroethanone derivative in a suitable solvent (DMF, DMSO). The reaction mixture is heated at an appropriate temperature with stirring for a specified time."

Reactivity of the Pyrrole Ring

The pyrrole core structure can undergo various transformations including:

-

Electrophilic substitution reactions

-

N-functionalization

-

Ring modification reactions

Reactivity of the Acetyl Group

The acetyl group at position 4 can participate in numerous transformations including:

-

Reduction to form alcohol derivatives

-

Condensation reactions with amines to form imines

-

Aldol-type reactions with other carbonyl compounds

Applications and Biological Activities

Synthetic Applications

1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone serves as a valuable building block in the synthesis of more complex heterocyclic systems. The reactive chloroethanoyl group can be utilized in the construction of various heterocycles including:

-

Thiazoles through reaction with thioureas or thioamides

-

Imidazoles through reaction with appropriate nitrogen-containing compounds

-

Other fused heterocyclic systems

For example, the compound can be used in the synthesis of 4-[2,5-dimethyl-1-(substituted)-1H-pyrrol-3-yl]thiazoles through reaction with thioamides or thioureas:

"A mixture of 2-chloro-1-{substituted-1H-pyrrol-3-yl}-ethanone and thioamide/thiourea in ethanol is refluxed for 5 h. The solid separated on cooling is collected by filtration, dried and recrystallized from ethanol."

Comparative Analysis with Related Compounds

Comparison with Similar Pyrrole Derivatives

Table 2 presents a comparative analysis of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone with structurally related compounds.

Table 2: Comparison of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Structural Differences | CAS Number |

|---|---|---|---|---|

| 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone | C10H12ClNO2 | 213.66 | Reference compound | 750611-31-5 |

| 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one | C8H11NO | 137.18 | Lacks chloroethanoyl group at position 2 | 1500-93-2 |

| 2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone | C10H14ClNO | 199.68 | Contains ethyl instead of acetyl at position 4 | 500303-00-4 |

| 2-chloro-1-(1H-pyrrol-2-yl)ethanone | C6H6ClNO | 143.57 | Lacks methyl groups at positions 3 and 5, lacks acetyl at position 4 | 53391-62-1 |

Structure-Activity Relationships

The structural variations among these related compounds can significantly influence their chemical reactivity and potential biological properties. Specifically:

-

The presence of the acetyl group at position 4 in 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone introduces an additional reactive site compared to compounds lacking this functionality.

-

The methyl substituents at positions 3 and 5 can influence the electronic properties of the pyrrole ring, potentially affecting reactivity patterns and biological interactions.

-

The 2-chloroethanone moiety serves as a reactive electrophilic site that can undergo nucleophilic substitution reactions, making compounds containing this group valuable synthetic intermediates.

Future Research Directions

Synthetic Applications

Further research could explore the utility of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone in the preparation of:

-

Novel heterocyclic systems with potential pharmaceutical applications

-

Materials with unique electronic or optical properties

-

Functionalized polymer precursors

Biological Evaluation

Given the structural features of this compound and the known biological activities of related pyrrole derivatives, future research directions might include:

-

Screening for antimicrobial, anti-inflammatory, or anticancer activities

-

Investigation of potential enzyme inhibitory properties

-

Exploration of structure-activity relationships through the synthesis and evaluation of structural analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume